![molecular formula C22H28FN3O3S B2608626 N-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰)乙基)-4-苯基丁酰胺 CAS No. 897618-31-4](/img/structure/B2608626.png)
N-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰)乙基)-4-苯基丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide” is a complex chemical compound. It has immense potential in scientific research due to its diverse applications. It is also known as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which is more selective to ENT2 than to ENT1 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is unique and complex, contributing to its potential in various biological processes and the development of innovative drug therapies.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .科学研究应用
液相色谱分析衍生化
Hsin‐Lung Wu 等人 (1997) 的一项研究描述了用于液相色谱分析衍生化的新型磺酸试剂的合成。该试剂专为灵敏检测而设计,包括用于标记分析物的荧光团和用于衍生后轻松去除的叔氨基官能团,展示了类似化合物在分析化学应用中的潜在用途 Hsin‐Lung Wu 等人,1997。
腺苷 A2B 受体拮抗剂的开发
T. Borrmann 等人 (2009) 开发了一系列 1-烷基-8-(哌嗪-1-磺酰)苯基黄嘌呤,包括与 N-(2-((4-(2-氟苯基)哌嗪-1-基)磺酰)乙基)-4-苯基丁酰胺在结构上相似的化合物,作为有效的腺苷 A2B 受体拮抗剂。这些化合物表现出高选择性和亲和力,突出了它们在与腺苷受体相关的治疗应用中的潜力 T. Borrmann 等人,2009。
抗菌活性
Wu Qi (2014) 对 1-取代-4-[5-(4-取代苯基)-1,3,4-噻二唑-2-磺酰]哌嗪衍生物的研究表明,该衍生物与目标化合物具有相似的结构特征,具有显着的抗菌活性。这项研究表明此类化合物在开发新型抗菌剂中的潜力 Wu Qi,2014。
新型杀虫剂开发
Masanori Tohnishi 等人 (2005) 讨论了氟苯二酰胺,这是一种具有独特化学结构的新型杀虫剂,其中包括磺酰烷基,对鳞翅目害虫表现出很强的活性。这项研究表明具有类似结构特征的化合物的农业应用 Masanori Tohnishi 等人,2005。
碳酸酐酶抑制活性
C. Congiu 等人 (2015) 对包含哌嗪基脲基部分的磺胺类药物的研究表明,与目标化合物类似,它们对碳酸酐酶的各种亚型表现出显着的抑制活性。这些发现表明潜在的医学应用,特别是在治疗与碳酸酐酶活性相关的疾病方面 C. Congiu 等人,2015。
未来方向
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3S/c23-20-10-4-5-11-21(20)25-14-16-26(17-15-25)30(28,29)18-13-24-22(27)12-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11H,6,9,12-18H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLBYHQBMSVJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。